![molecular formula C12H14Cl2N2OS B4987807 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4987807.png)
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide
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Overview
Description
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide, commonly known as DCPA, is a herbicide that belongs to the thiocarbamate family. It is widely used in agriculture to control weeds in various crops, including corn, soybeans, and wheat. DCPA has been in use for over four decades, and its effectiveness in weed control has been well established. In
Mechanism of Action
DCPA inhibits the growth of weeds by inhibiting the biosynthesis of fatty acids. It does this by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This results in the accumulation of malonyl-CoA, which is toxic to the plant cells and leads to the death of the weed.
Biochemical and Physiological Effects:
DCPA has been found to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic invertebrates and some non-target plants. DCPA can also persist in the soil for several months, which can lead to accumulation and potential environmental contamination.
Advantages and Limitations for Lab Experiments
DCPA is a widely used herbicide, and its effectiveness has been well established. It is relatively easy to synthesize and can be used on a large scale. However, its persistence in the soil can be a limitation, as it can lead to environmental contamination. In addition, DCPA can be toxic to non-target plants and aquatic invertebrates, which can limit its use in certain areas.
Future Directions
There are several future directions for research on DCPA. One area of research could focus on developing new formulations of DCPA that are more environmentally friendly and have lower toxicity to non-target organisms. Another area of research could focus on the use of DCPA in combination with other herbicides to enhance weed control. Finally, research could be conducted on the potential use of DCPA in controlling invasive plant species.
Synthesis Methods
DCPA can be synthesized by reacting 2,4-dichloroaniline with carbon disulfide and methyl isobutyl ketone in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to yield DCPA. The synthesis method is relatively simple and can be carried out on a large scale.
Scientific Research Applications
DCPA has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. DCPA has also been used in combination with other herbicides to enhance weed control. In addition, DCPA has been studied for its potential use in controlling invasive plant species.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)carbamothioyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2OS/c1-12(2,3)10(17)16-11(18)15-9-5-4-7(13)6-8(9)14/h4-6H,1-3H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGWJEPLVFSDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dichlorophenyl)carbamothioyl]-2,2-dimethylpropanamide |
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